5-Bromo-2-iodo-4-methyl-3-pyridinamine
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Overview
Description
5-Bromo-2-iodo-4-methyl-3-pyridinamine is a chemical compound with the molecular formula C6H6BrIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methyl-3-pyridinamine typically involves the halogenation of 4-methyl-3-pyridinamine. One common method is the sequential bromination and iodination of the pyridine ring. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methyl-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium acetate and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products Formed
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl and alkyne derivatives.
Scientific Research Applications
5-Bromo-2-iodo-4-methyl-3-pyridinamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methyl-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving halogen bonding, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Lacks the methyl group, making it less sterically hindered.
2-Iodo-4-methyl-3-pyridinamine: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Bromo-2-chloro-4-methyl-3-pyridinamine: Substitution of iodine with chlorine alters its electronic properties.
Uniqueness
5-Bromo-2-iodo-4-methyl-3-pyridinamine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding characteristics. The methyl group further influences its steric and electronic properties, making it a versatile intermediate in various chemical transformations .
Properties
Molecular Formula |
C6H6BrIN2 |
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Molecular Weight |
312.93 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |
InChI Key |
DGNSIZLYYIBVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)I)N |
Origin of Product |
United States |
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